molecular formula C27H30N2O11 B15238730 MappiodosideD

MappiodosideD

Cat. No.: B15238730
M. Wt: 558.5 g/mol
InChI Key: MZNPJNSFCREQFS-HILIHHHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MappiodosideD is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MappiodosideD involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. These reactions often include condensation, cyclization, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Key considerations include the availability of raw materials, environmental impact, and safety measures.

Chemical Reactions Analysis

Types of Reactions

MappiodosideD undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

MappiodosideD has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, helping to develop new compounds and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of MappiodosideD involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C27H30N2O11

Molecular Weight

558.5 g/mol

IUPAC Name

(3R,3'S,4'R,4'aS,5'aR,8'S)-4'-ethenyl-2,10'-dioxo-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-8'-carboxylic acid

InChI

InChI=1S/C27H30N2O11/c1-2-11-12-7-18-27(14-5-3-4-6-15(14)28-26(27)37)8-16(23(35)36)29(18)22(34)13(12)10-38-24(11)40-25-21(33)20(32)19(31)17(9-30)39-25/h2-6,10-12,16-21,24-25,30-33H,1,7-9H2,(H,28,37)(H,35,36)/t11-,12+,16+,17-,18-,19-,20+,21-,24+,25+,27-/m1/s1

InChI Key

MZNPJNSFCREQFS-HILIHHHBSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3[C@@]4(C[C@H](N3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O

Canonical SMILES

C=CC1C2CC3C4(CC(N3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.